molecular formula C22H19N3O3 B2657308 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896620-07-8

2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2657308
CAS RN: 896620-07-8
M. Wt: 373.412
InChI Key: HGZPCIWKNALYOI-UHFFFAOYSA-N
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Description

This compound is an organic intermediate with borate and sulfonamide groups . It is an important compound in the field of medicinal chemistry due to its high stability, low toxicity, and high reactivity in various transformation processes .


Molecular Structure Analysis

The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Scientific Research Applications

    Antiviral Activity

    • Researchers have explored the antiviral potential of this compound. For instance, Kasralikar et al. reported a series of novel indole derivatives, including our compound, and performed molecular docking studies as an anti-HIV-1 agent. Further investigations into its mechanism of action and efficacy against other viruses are warranted.

    Cancer Research

    • The compound’s structure suggests potential anticancer properties. It may interfere with cellular processes or pathways relevant to cancer development. Studies have shown increased cell growth when cultured with 2% fetal bovine serum, indicating its impact on cell behavior. Further research is needed to elucidate its specific effects on cancer cells.

properties

IUPAC Name

2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-8-4-6-16-18-13-17(15-5-2-3-7-19(15)26)24-25(18)22(28-21(16)20)14-9-11-23-12-10-14/h2-12,18,22,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZPCIWKNALYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

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